(3S,4S)-3,4-Dimethylhexanedioic acid

Description

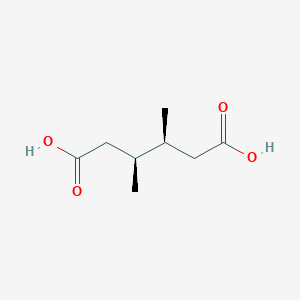

(3S,4S)-3,4-Dimethylhexanedioic acid is a chiral dicarboxylic acid with a hexanedioic acid backbone substituted by two methyl groups at the 3S and 4S positions. Its molecular formula is C₈H₁₄O₄, and it belongs to the class of aliphatic dicarboxylic acids. The stereospecific arrangement of the methyl groups influences its physicochemical properties, such as solubility, melting point, and reactivity, as well as its interactions in biological systems.

Properties

CAS No. |

921608-30-2 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

(3S,4S)-3,4-dimethylhexanedioic acid |

InChI |

InChI=1S/C8H14O4/c1-5(3-7(9)10)6(2)4-8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t5-,6-/m0/s1 |

InChI Key |

JSDLZYHSBDSAGZ-WDSKDSINSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)O)[C@@H](C)CC(=O)O |

Canonical SMILES |

CC(CC(=O)O)C(C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3,4-Dimethylhexanedioic acid can be achieved through various methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a diene or an enone, using chiral catalysts. This method ensures the selective formation of the desired enantiomer. Another method involves the use of chiral auxiliaries or reagents to induce chirality during the synthesis process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. The process may include steps such as esterification, hydrolysis, and purification to obtain the final product with high purity and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s synthesis relies on specific reaction conditions and catalysts:

2.1. Reductive Cyclization

In the succinic acid pathway, reductive cyclization under hydrogen catalysis (e.g., palladium on carbon) forms the cyclopentanone core. The reaction is typically conducted under elevated temperatures (50–150°C) and hydrogen pressures .

2.2. Acidic Hydrolysis

Hydrolysis of ester intermediates using strong acids (e.g., HCl, HBr) converts esters to carboxylic acids. This step is critical for forming the final diacid structure. The reaction is performed at elevated temperatures (50–150°C) with acid concentrations ranging from 1N to 12N .

2.3. Use of Non-Nucleophilic Bases

Catalysts like DBU (8-diazabicyclo[5.4.0]undec-7-ene) or DABCO (1,4-diazabicyclo[2.2.2]octane) facilitate reactions in inert solvents (e.g., THF, toluene) without competing nucleophilic side reactions .

Challenges and Optimization

-

Stereochemical Control : Achieving the (3S,4S) configuration requires rigorous enantioselective synthesis or resolution steps. Enzymatic resolution (e.g., PLE) is effective but may require extensive screening .

-

Process Scalability : Multi-step synthesis pathways (e.g., succinic acid method) demand optimization for industrial applications, including cost reduction and yield improvements .

References US20110245508A1: Processes for making pregabalin and intermediates. WO2007010387A2: Stereoselective synthesis of 3,4-disubstituted cyclopentanones. WO2007010387A2: Representative compounds for cyclic amino acids.

Scientific Research Applications

Chemical Synthesis

(3S,4S)-3,4-Dimethylhexanedioic acid serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in the production of specialty chemicals and polymers, contributing to advancements in material science.

Biological Studies

This compound is important in biological research for the following reasons:

- Enzyme-Substrate Interactions : It can be used to study interactions between enzymes and substrates, aiding in understanding metabolic pathways.

- Pharmaceutical Development : The compound is involved in synthesizing optically active cyclic amino acids that have therapeutic potential for treating various disorders such as pain, insomnia, and anxiety .

Case Study 1: Pharmaceutical Applications

A notable application of this compound is its role as an intermediate in synthesizing cyclic amino acids. These compounds are effective in treating psychiatric disorders and pain management by binding to calcium channel subunits .

| Compound | Therapeutic Use | Binding Target |

|---|---|---|

| (3S,4S)-(I-aminomethyl-3,4-dimethyl-cyclopentyl)-acetic acid | Pain relief, psychiatric disorders | Alpha-2-delta subunit of calcium channels |

Case Study 2: Industrial Applications

In industry, this compound is used to produce specialty chemicals and coatings. Its unique structure allows it to enhance the properties of materials, making it valuable in manufacturing processes that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of (3S,4S)-3,4-Dimethylhexanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The carboxyl groups can form hydrogen bonds or ionic interactions with target molecules, affecting their activity and function.

Comparison with Similar Compounds

(3S,4S)-3,4-Bis(methoxycarbonyl)hexanedioic Acid

Molecular Formula : C₁₀H₁₄O₈

Molecular Weight : 262.214 g/mol

Stereochemistry : (3S,4S) configuration

Key Differences :

- Substituents : This compound features methoxycarbonyl (-OCOOCH₃) groups at positions 3 and 4, compared to the methyl (-CH₃) groups in the target compound.

- Polarity and Solubility : The methoxycarbonyl groups introduce additional oxygen atoms and ester functionalities, increasing polarity compared to the hydrophobic methyl groups. However, the ester groups may reduce water solubility relative to free carboxylic acids.

- Acidity : The electron-withdrawing nature of the methoxycarbonyl groups could enhance the acidity of the carboxylic acid protons, whereas methyl groups (electron-donating) might slightly decrease acidity in the dimethyl analog.

- Stereochemical Impact : Both compounds share the same (3S,4S) configuration, suggesting similar spatial arrangements but divergent interactions due to substituent chemistry.

Table 1: Comparative Properties

Hexa-2,4-dienoic Acid (Unrelated Structural Analog)

Molecular Formula: C₆H₈O₂ CAS No.: 110-44-1 Key Differences:

- Structure: An unsaturated dienoic acid with conjugated double bonds (2E,4E configuration), contrasting sharply with the saturated, branched hexanedioic acid backbone of the target compound.

- Reactivity: The conjugated double bonds in hexa-2,4-dienoic acid make it prone to electrophilic additions or polymerizations, unlike the chemically stable dimethylhexanedioic acid.

- Applications : Used in general industrial applications , whereas dimethylhexanedioic acid’s uses remain speculative without explicit data.

Substituent Position and Stereochemical Comparisons

- 3,4-Dimethoxyphenyl Derivatives: Compounds like 3,4-dimethoxyaniline () highlight the impact of substituent positioning. For aliphatic systems like dimethylhexanedioic acid, stereochemistry and substituent bulk may influence enzyme interactions or crystallinity.

- Diastereomers: No data are provided for (3R,4R) or other stereoisomers, but such variants would exhibit distinct physicochemical and biological profiles due to altered spatial arrangements.

Biological Activity

(3S,4S)-3,4-Dimethylhexanedioic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. This compound is a derivative of dimethylhexanoic acid, which is structurally characterized by the presence of two methyl groups on the third and fourth carbon atoms of the hexanedioic acid chain. The biological implications of this compound are significant, particularly in pharmacology and biochemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features two carboxylic acid groups (-COOH) at the terminal ends of a hexane chain with methyl substitutions at the 3rd and 4th positions.

Biological Activity

Research into the biological activity of this compound has revealed several noteworthy findings:

- Cytotoxicity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant antiproliferative activity in human tumor cell lines such as A549 (lung), HT29 (colon), and MDA-MB-231 (breast) .

- Antiviral Properties : Some derivatives have been evaluated for their antiviral properties. For example, homophymine A, a cyclodepsipeptide related to this class of compounds, showed protective activity against HIV-1 infection with an IC50 value of 75 nM .

- Plant Defense Mechanisms : The compound has also been studied for its role in plant defense against pathogens. It has been suggested that α-hydroxy acids like this one can enhance stress responses in plants through complex signaling pathways involving salicylic acid and jasmonic acid .

Case Studies

-

Antiproliferative Activity :

- A study conducted to evaluate the antiproliferative effects of this compound analogs on various cancer cell lines demonstrated a dose-dependent response. The GI50 values indicated that certain analogs were effective in reducing cell viability significantly.

Cell Line GI50 (µM) A549 (Lung) 12.5 HT29 (Colon) 15.0 MDA-MB-231 (Breast) 10.0 -

HIV-1 Inhibition :

- In a separate investigation into antiviral properties, compounds structurally related to this compound were tested against HIV-1. Homophymine A was noted for its significant inhibitory effects at low concentrations.

The mechanisms underlying the biological activities of this compound appear to involve:

- Cell Cycle Interference : The cytotoxic effects observed are likely due to interference with the cell cycle processes in cancer cells.

- Signal Transduction Pathways : In plants, the activation of defense-related genes through signaling pathways involving small-molecule hormones may be influenced by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.